molecular formula C17H14N2O5 B12105505 Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

Cat. No.: B12105505
M. Wt: 326.30 g/mol
InChI Key: ZBBXLAORWSJJJE-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is a nitroaromatic compound featuring a phenylmethoxy group, an amino substituent, and a terminal propynoate ester. The compound’s conjugated alkyne-ester system may also contribute to unique photophysical or biochemical properties.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C17H14N2O5/c1-23-16(20)8-7-13-9-14(19(21)22)10-15(17(13)18)24-11-12-5-3-2-4-6-12/h2-6,9-10H,11,18H2,1H3

InChI Key

ZBBXLAORWSJJJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C(=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate typically involves multi-step organic reactions. One common method includes the nitration of a phenylmethoxybenzene derivative, followed by amination and subsequent coupling with a propargyl ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Bicyclic Propynoate Derivatives

Compound 11 (methyl 3-[(1S,5S,6S,8R)-8-{(tert-butoxycarbonyl)amino}-6-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octan-6-yl]prop-2-ynoate) shares the methyl propynoate backbone but incorporates a bicyclic core and a tert-butoxycarbonyl (Boc)-protected amine .

  • Synthesis : Prepared via n-butyllithium-mediated alkyne addition under argon, followed by hydrolysis .
  • Key Differences: The bicyclic structure in Compound 11 likely enhances steric hindrance and reduces solubility compared to the target compound’s planar phenylmethoxy group. The Boc protection alters amine reactivity, which could limit its utility in downstream reactions requiring free amino groups.

Functional Analogs: Nitro-Substituted Acrylates

MP26 ((E)-methyl 3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)-2-(4-nitrophenyl)acrylate) contains a nitro group and acrylate ester but replaces the alkyne with an α,β-unsaturated carbonyl system .

  • Reactivity : The conjugated acrylate in MP26 may undergo Michael addition or Diels-Alder reactions, whereas the alkyne in the target compound could participate in click chemistry or cycloadditions.

Nitrofuran Derivatives: Carcinogenicity Insights

Several 5-nitrofuran derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) exhibit carcinogenicity in rats, linked to hydrazine or thiazole moieties .

  • Safety Profile: The target compound’s 5-nitro group raises concerns, but its amino substituent and lack of hydrazine/thiazole groups may mitigate carcinogenic risks. Structural differences highlight the importance of substituent effects on toxicity .

Propanoic Acid Derivatives: Pharmaceutical Intermediates

3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic Acid (CAS 109089-77-2) is a propanoic acid derivative with methoxy and methyl substituents .

  • Functional Group Impact : The carboxylic acid group in this compound enhances hydrophilicity and metal-binding capacity compared to the target’s ester group, which offers better membrane permeability.
  • Applications : Used as a pharmaceutical intermediate, suggesting the target compound could serve similar roles but with tailored solubility or stability due to its nitro and alkyne groups.

Comparative Data Table

Compound Key Features Reactivity/Applications Safety Considerations
Target Compound Nitro, amino, phenylmethoxy, propynoate Click chemistry, potential kinase inhibition Possible mutagenicity (nitro group)
Compound 11 Bicyclic core, Boc-protected amine, propynoate Protected amine synthesis Low toxicity (Boc group)
MP26 Nitro, dihydrofuran, acrylate Heterocyclic synthesis Unstudied carcinogenicity
5-Nitrofuran Derivatives Hydrazine/thiazole moieties, nitro group Antimicrobial agents (historical) High carcinogenicity in rats
3-(2-Methoxy-5-methylphenyl)-propanoic Acid Methoxy, methyl, carboxylic acid Pharmaceutical intermediate Low toxicity (acidic group)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s alkyne and ester groups enable diverse modifications, as seen in Compound 11’s use of organometallic reagents .
  • Biological Activity: Unlike carcinogenic nitrofurans , the amino group in the target compound may reduce toxicity, though nitro-related risks require further study.
  • Industrial Relevance: Similar to 3-(2-Methoxy-5-methylphenyl)-propanoic Acid , the target compound could act as a versatile intermediate in drug discovery, leveraging its unique substituents for tailored properties.

Biological Activity

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • CAS Number : 1809024-62-1
  • Molecular Formula : C17H14N2O4
  • Molecular Weight : 326.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cellular proliferation and inflammation.
  • Receptor Interaction : The compound potentially interacts with various receptors, modulating signaling pathways that lead to its observed biological effects.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerIC50 values against Hela and A549 cells
Anti-inflammatoryReduction in cytokine levels

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeIC50 (µg/mL)Notes
Study AHela226Significant growth inhibition
Study BA549242.52Comparable efficacy to standard drugs

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays revealed that the compound showed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
  • Cancer Cell Proliferation : The compound exhibited notable antiproliferative effects on Hela and A549 cells, with IC50 values suggesting it could be a candidate for further development as an anticancer agent .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential role in managing inflammatory conditions .

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